molecular formula C6H14ClNO2 B554869 N-Methyl-DL-valine hydrochloride CAS No. 2566-32-7

N-Methyl-DL-valine hydrochloride

Cat. No. B554869
CAS RN: 2566-32-7
M. Wt: 131.17 g/mol
InChI Key: LLAKGSVMNLYWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Methyl-DL-valine hydrochloride” is a derivative of DL-valine . It is metabolized to cysteine, alanine, tyrosine, tryptophan, citric acid, and succinic acid in the sprout . It is involved in the modification of monomethyl auristatin F (MMAF), an anti-tubulin agent, which makes it hydrophobic functionalization and increases cell permeability .


Molecular Structure Analysis

The empirical formula of “N-Methyl-DL-valine hydrochloride” is C6H13NO2 . Its molecular weight is 131.17 . The SMILES string representation is CNC(C©C)C(O)=O .


Chemical Reactions Analysis

“N-Methyl-DL-valine hydrochloride” is metabolized to cysteine, alanine, tyrosine, tryptophan, citric acid, and succinic acid in the sprout . It is also involved in the modification of monomethyl auristatin F (MMAF), an anti-tubulin agent .


Physical And Chemical Properties Analysis

“N-Methyl-DL-valine hydrochloride” has a molecular weight of 131.17 . The empirical formula is C6H13NO2 . The SMILES string representation is CNC(C©C)C(O)=O . More detailed physical and chemical properties might be available in specialized chemical literature or databases.

Scientific Research Applications

  • Spectroscopic Studies :

    • DL-valine, a close relative to N-Methyl-DL-valine hydrochloride, has been studied using Raman and infrared spectroscopy. These techniques provide insights into the molecular structure and vibrational modes of the amino acid, which are crucial for understanding its chemical properties (Paiva et al., 2017).
  • Industrial Applications :

    • Derivatives of D-valine, which is structurally similar to N-Methyl-DL-valine, have significant industrial applications. They are used in the synthesis of agricultural pesticides, veterinary antibiotics, and pharmaceutical drugs. Notably, fluvalinate, a pesticide derived from D-valine, exhibits broad-spectrum insecticidal activity with low mammalian toxicity (Chen et al., 2016).
  • Synthesis and Resolution :

    • Research has been conducted on synthesizing and resolving various forms of valine, including hydroxyvaline and other derivatives. This work is crucial for producing optically pure forms of amino acids, which are essential for pharmaceutical applications (Oh-hashi & Harada, 1966).
  • Biochemical Studies :

    • Investigations into the synthesis of specific isomers of valine-related compounds and their roles in biological processes like penicillin biosynthesis have been conducted. These studies highlight the importance of specific amino acid configurations in biochemical pathways (Fawcett et al., 1976).
  • Analytical Methods :

    • Advanced analytical techniques, such as gas chromatography, have been developed to determine the purity of valine derivatives. This research is critical for ensuring the quality of pharmaceuticals and other products derived from valine (Shinde et al., 2013).

Safety And Hazards

When handling “N-Methyl-DL-valine hydrochloride”, one should avoid breathing mist, gas, or vapours. It is also recommended to avoid contact with skin and eyes. Use of personal protective equipment, such as dust masks type N95 (US), eyeshields, and gloves, is advised .

properties

IUPAC Name

3-methyl-2-(methylamino)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7-3)6(8)9;/h4-5,7H,1-3H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAKGSVMNLYWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-DL-valine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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